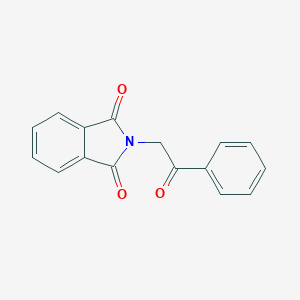

2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione

概述

描述

2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenylethyl group attached to an isoindole ring, with a keto group at the second position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with phenacyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.

化学反应分析

Types of Reactions

2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoindole derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.

科学研究应用

Basic Information

- Molecular Formula : C16H11NO3

- Molecular Weight : 265.26 g/mol

- Melting Point : 168-170 °C

- CAS Number : 1032-67-3

Structural Characteristics

The compound features a unique isoindole structure, characterized by a fused benzene and pyrrole ring system. The presence of the phenyl and carbonyl groups contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Antitumor Activity

Research has indicated that isoindole derivatives exhibit promising antitumor properties. For instance, studies have shown that compounds similar to 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoindole compounds were effective against specific cancer cell lines, suggesting that this compound may have similar effects due to its structural analogies .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Case Study:

In vitro studies have shown that isoindole derivatives can scavenge free radicals effectively. This property is vital for developing therapeutic agents aimed at conditions like neurodegenerative diseases .

Material Science

Polymer Chemistry

Isoindole compounds are being explored as monomers for synthesizing polymers with unique properties. Their ability to form stable structures can lead to materials with enhanced thermal stability and mechanical strength.

Case Study:

Research has indicated that incorporating isoindoles into polymer matrices improves their thermal properties significantly. This application is particularly relevant in creating advanced materials for electronics and aerospace .

Photophysical Properties

The photophysical characteristics of this compound have been studied for potential applications in organic light-emitting diodes (OLEDs) and solar cells.

Case Study:

A recent investigation into the light-emitting properties of isoindole derivatives revealed their potential as efficient emitters in OLED applications, providing insights into their use in next-generation display technologies .

Data Table of Applications

作用机制

The mechanism of action of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

相似化合物的比较

Similar Compounds

2-oxo-2-phenylethyl diisopropylcarbamate: This compound has a similar phenylethyl group but differs in its functional groups and overall structure.

2-(2-oxo-2-phenylethyl)-4H-chromen-4-one: Another compound with a phenylethyl group, but with a chromenone ring instead of an isoindole ring.

Uniqueness

2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole ring structure, which imparts distinct chemical and biological properties

生物活性

2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 1032-67-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H11NO3

- Molecular Weight : 265.26 g/mol

- CAS Number : 1032-67-3

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, a study involving the evaluation of its effects on tumorigenic cell lines demonstrated significant growth inhibition at concentrations as low as 10 µM. The compound selectively inhibited cancer cell proliferation without affecting non-tumorigenic cells, suggesting a targeted mechanism of action .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | Concentration (µM) | Inhibition (%) | Selectivity |

|---|---|---|---|---|

| Murine liver cancer | 10 | 85 | Yes | |

| Human breast cancer | 5 | 70 | Yes |

The mechanisms underlying the anticancer effects of this compound include:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.

- Inhibition of Metastasis : Studies have shown that it reduces cell motility and invasion capabilities in metastatic cancer models .

Case Studies

A notable case study involved the application of the compound in a murine model of hepatocellular carcinoma (HCC). The treatment resulted in a marked decrease in tumor size and improved survival rates compared to control groups. The study also assessed the effects on key signaling pathways associated with cancer progression, revealing alterations in phosphoprotein levels indicative of disrupted oncogenic signaling .

Pharmacokinetics and Toxicology

Limited data are available regarding the pharmacokinetics of this compound. However, initial toxicity assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects reported in preclinical models .

属性

IUPAC Name |

2-phenacylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJQFZCOSJYBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287700 | |

| Record name | 2-phthalimido-acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-67-3 | |

| Record name | 1032-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phthalimido-acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(BENZOYLMETHYL)-PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。